molecular formula C12H13BrCl2N2O B4405498 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride

Cat. No.: B4405498
M. Wt: 352.05 g/mol
InChI Key: SMSGVHZZOXJXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo, chloro, and methyl-substituted phenoxy group attached to an imidazole ring via an ethyl linker. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride typically involves multiple steps. One common method includes:

    Bromination: The starting material, 4-chloro-2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-chloro-6-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethyl imidazole in the presence of a base like potassium carbonate to form the desired ether linkage.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group can be replaced with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the imidazole ring.

Scientific Research Applications

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The phenoxy group may also interact with cellular membranes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole
  • 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole nitrate
  • 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole sulfate

Uniqueness

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride is unique due to its specific combination of substituents on the phenoxy group and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O.ClH/c1-9-6-10(14)7-11(13)12(9)17-5-4-16-3-2-15-8-16;/h2-3,6-8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSGVHZZOXJXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2C=CN=C2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.